2'-Deoxycytidine-5'-triphosphate trisodium salt
Overview
Description
2’-Deoxycytidine-5’-triphosphate trisodium salt, also known as dCTP trisodium salt, is a nucleoside triphosphate used for DNA synthesis . It is composed of a nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar bound to a chain of three phosphate residues .
Synthesis Analysis
The synthesis of 2’-Deoxycytidine-5’-triphosphate trisodium salt involves the monophosphorylation of nucleoside, followed by reaction with tributylammonium pyrophosphate and hydrolysis of the resulting cyclic intermediate to provide the corresponding dNTP in good yields .Molecular Structure Analysis
The molecular formula of 2’-Deoxycytidine-5’-triphosphate trisodium salt is C9H16N3O13P3 . The molecular weight is 467.157 .Chemical Reactions Analysis
2’-Deoxycytidine-5’-triphosphate trisodium salt is utilized by cells for DNA polymerase catalyzed synthesis of DNA . It is one of the nucleoside triphosphates used for DNA polymerase driven reactions such as polymerase chain reaction, DNA sequencing, and other molecular biology methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Deoxycytidine-5’-triphosphate trisodium salt include a molecular weight of 511.12 , and it is a colorless liquid at a concentration of 100 mM (pH 7) .Scientific Research Applications
“2’-Deoxycytidine-5’-triphosphate trisodium salt”, also known as dCTP-Na2, is a cytidine analog . It is composed of a nucleobase attached to deoxyribose and a 5’-hydroxyl on the sugar bound to a chain of three phosphate residues . This compound is synthesized either by de novo pathway or from the multiple phosphorylation steps of cytidine .
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Polymerase Chain Reaction (PCR) : dCTP is one of the nucleoside triphosphates used for DNA polymerase driven reactions such as polymerase chain reaction, DNA sequencing and other molecular biology methods . In PCR, dCTP is incorporated into the newly synthesized DNA strand by the DNA polymerase enzyme .
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Capillary Electrophoresis (CE) Analysis : dCTP has been used to spike oligonucleotide samples for capillary electrophoresis analysis . In this method, dCTP is added to the sample to serve as a reference or control, helping to ensure the accuracy of the analysis .
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Luciferase Assay : dCTP has been used as a component in adenosine 5’-monophosphate (AMP) luciferase assays . In these assays, dCTP and other nucleotides are necessary for the luciferase enzyme to produce light, which can be measured to determine the activity of the enzyme .
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Reverse Transcription Polymerase Chain Reaction (RT-PCR) : dCTP is used in RT-PCR, a laboratory technique combining reverse transcription of RNA into DNA and amplification of specific DNA targets using polymerase chain reaction . It’s a key component in the reaction mix for the amplification of DNA .
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Study of Mutations in HBB Gene : dCTP has been used to study the mutations in the HBB gene via Amplification Refractory Mutation System (ARMS)-PCR . In this method, dCTP is incorporated into the newly synthesized DNA strand during the amplification of the HBB gene .
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Real-Time PCR, cDNA Synthesis, and DNA Sequencing : dCTP is a nucleoside triphosphate that can be used for DNA synthesis. It has many applications, such as real-time PCR, cDNA synthesis, and DNA sequencing .
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Amplification of Alternaria Toxin DNA : dCTP has been used in the polymerase chain reaction mix for the amplification of Alternaria (AM) toxin DNA . In this method, dCTP is incorporated into the newly synthesized DNA strand during the amplification of the toxin DNA .
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Capillary Electrophoresis (CE) Analysis : dCTP has been used to spike oligonucleotide samples for capillary electrophoresis (CE) analysis . In this method, dCTP is added to the sample to serve as a reference or control, helping to ensure the accuracy of the analysis .
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Adenosine 5’-Monophosphate (AMP) Luciferase Assay : dCTP has been used as a component in adenosine 5’-monophosphate (AMP) luciferase assays . In these assays, dCTP and other nucleotides are necessary for the luciferase enzyme to produce light, which can be measured to determine the activity of the enzyme .
Safety And Hazards
When handling 2’-Deoxycytidine-5’-triphosphate trisodium salt, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
The future directions of 2’-Deoxycytidine-5’-triphosphate trisodium salt research could involve improving the synthetic strategy, which currently involves the monophosphorylation of nucleoside, followed by reaction with tributylammonium pyrophosphate and hydrolysis of the resulting cyclic intermediate .
properties
IUPAC Name |
trisodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIPTAOOMJEGQO-MILVPLDLSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3Na3O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxycytidine-5'-triphosphate trisodium salt | |
CAS RN |
102783-51-7 | |
Record name | Cytidine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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